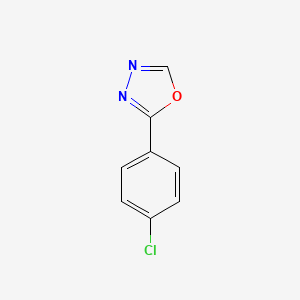
2-(4-氯苯基)-1,3,4-噁二唑
描述
2-(4-Chlorophenyl)-1,3,4-oxadiazole (CPD) is a heterocyclic compound that has been used in many scientific studies and applications. It has been studied for its potential use in medicinal chemistry and as an intermediate in the synthesis of other compounds. CPD has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学研究应用
Antineoplastic Effects in Cervical Carcinoma
The compound 2-(4-Chlorophenyl)-1,3,4-oxadiazole has been investigated for its potential antineoplastic effects against cervical carcinoma. Specifically, it has been studied in the context of HPV16-positive human invasive cervical carcinoma cell lines, such as SiHa. The compound demonstrated substantial antiproliferative and antimetastatic effects, and significant proapoptotic properties were observed, indicating its potential as a therapeutic agent in the treatment of cervical cancer .
Antimicrobial and Antiproliferative Properties
Research has also explored the antimicrobial and antiproliferative capabilities of derivatives of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. These studies have shown promising results in combating antimicrobial resistance and inhibiting the growth of cancerous cells, particularly in the context of breast cancer cell lines like MCF7. The compound’s ability to act against both bacterial and cancer cells highlights its versatility and potential for development into a multifaceted therapeutic agent .
Potential in Drug Delivery Systems
Another promising area of application for 2-(4-Chlorophenyl)-1,3,4-oxadiazole is in drug delivery systems. Its chemical structure may allow it to be used as a carrier molecule, enhancing the delivery of therapeutic agents to specific sites within the body. This could improve the efficacy of drugs and reduce side effects by targeting the delivery to areas where treatment is needed most.
Applications in Biotechnology
The compound’s unique properties also suggest potential applications in biotechnology. For instance, it could be used in the development of biosensors or as a component in molecular diagnostics. Its interaction with biological molecules could provide valuable insights into cellular processes and disease mechanisms.
Use as a Catalyst in Organic Synthesis
In the field of organic chemistry, 2-(4-Chlorophenyl)-1,3,4-oxadiazole could serve as a catalyst for various synthesis reactions. Its potential to facilitate chemical transformations makes it a candidate for research in developing new synthetic pathways and manufacturing processes.
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-1,3,4-oxadiazole may also interact with various cellular targets.
Mode of Action
It’s worth noting that related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Chlorophenyl)-1,3,4-oxadiazole might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, certain indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and other cellular processes.
Pharmacokinetics
For example, some compounds have shown considerable proapoptotic effects, antimigratory and anti-invasive effects in a concentration-dependent manner . These properties could potentially influence the bioavailability and efficacy of 2-(4-Chlorophenyl)-1,3,4-oxadiazole.
Result of Action
For instance, certain compounds have been found to exert proapoptotic effects, as well as antimigratory and anti-invasive effects . These effects suggest that 2-(4-Chlorophenyl)-1,3,4-oxadiazole might have similar impacts on cellular function and behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-1,3,4-oxadiazole. For instance, the persistence of related compounds like DDT in the environment, along with their tendency to accumulate in tissues of organisms, can lead to long-term exposure and potential bioaccumulation . This could potentially influence the action and efficacy of 2-(4-Chlorophenyl)-1,3,4-oxadiazole.
未来方向
属性
IUPAC Name |
2-(4-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDXVQMLKGODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469229 | |
| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
CAS RN |
23289-10-3 | |
| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main research focus regarding diphenyl-1,3,4-oxadiazole derivatives in the context of the provided study?
A1: The study primarily investigates the potential of various substituted diphenyl-1,3,4-oxadiazole derivatives as central nervous system depressants. [] This involves synthesizing these derivatives and evaluating their effects on the central nervous system, likely through in vivo testing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


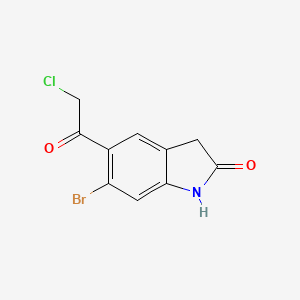
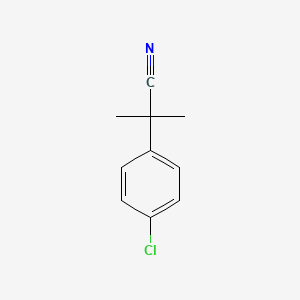
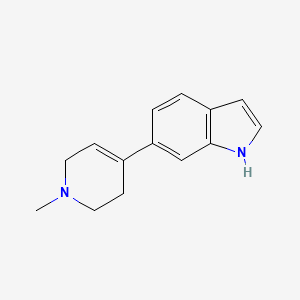


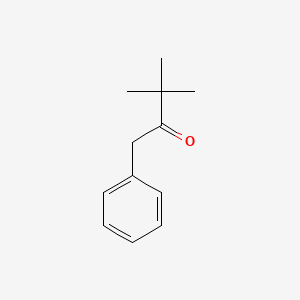
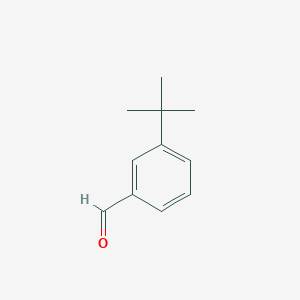
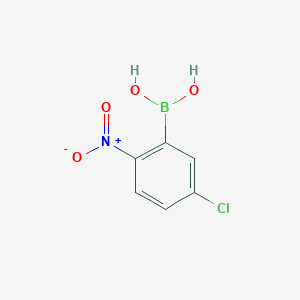
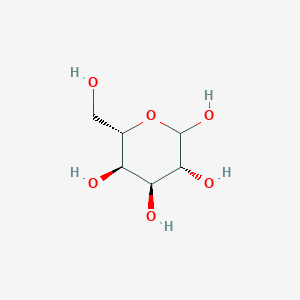
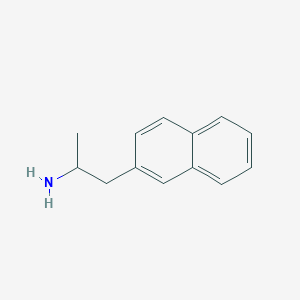
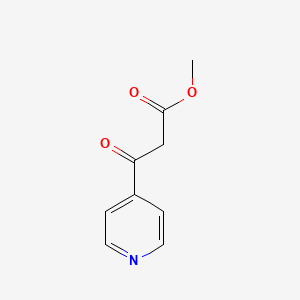
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
